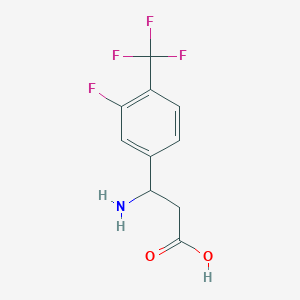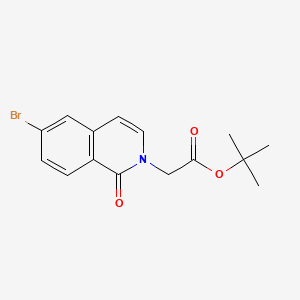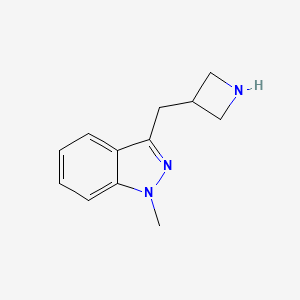
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is a chemical compound that features a lithium ion paired with a 2-(1,2,4-thiadiazol-3-yl)acetate anion. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of lithium hydroxide with 2-(1,2,4-thiadiazol-3-yl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:
LiOH+C4H4N2O2S→Li(C4H3N2O2S)+H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes continuous stirring, controlled temperature, and pH adjustments to ensure complete reaction and efficient isolation of the product.
化学反応の分析
Types of Reactions
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate involves its interaction with biological molecules. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing the compound and enhancing its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Lithium(1+)2-(1,2,5-thiadiazol-3-yl)acetate
- Lithium(1+)2-(1,3,4-thiadiazol-2-yl)acetate
- Lithium 2-(3-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)pyrazin-2-yl)acetate
Uniqueness
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
2792185-66-9 |
|---|---|
分子式 |
C4H3LiN2O2S |
分子量 |
150.1 g/mol |
IUPAC名 |
lithium;2-(1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-4(8)1-3-5-2-9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1 |
InChIキー |
SGHQKJLSWUFFGM-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=NC(=NS1)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


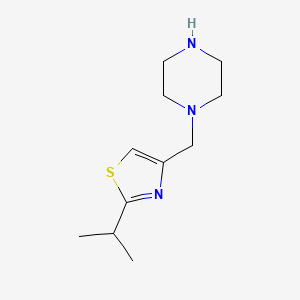
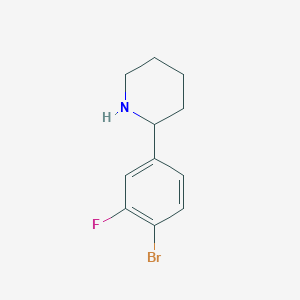



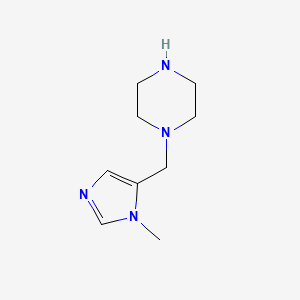
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
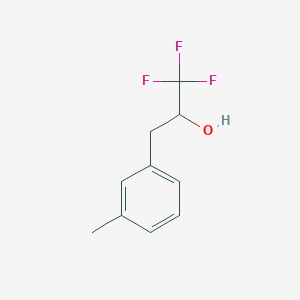
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
